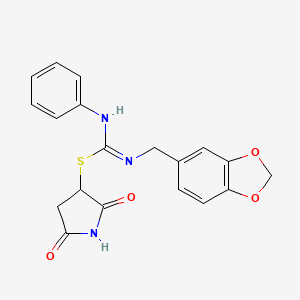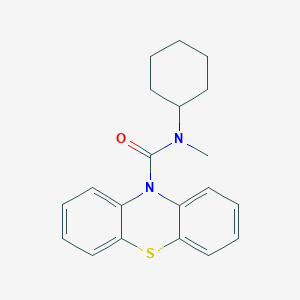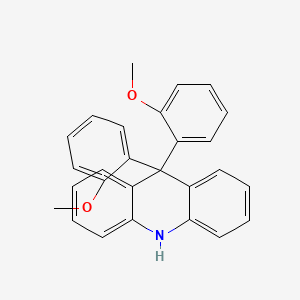![molecular formula C18H23FN2O5 B5119631 1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate](/img/structure/B5119631.png)
1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is a potent agonist of the cannabinoid receptors, which are responsible for the regulation of various physiological processes in the body. JWH-018 is often used as a research chemical to study the effects of cannabinoids on the body.
Mecanismo De Acción
1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate acts as a potent agonist of the cannabinoid receptors, which are located throughout the body. These receptors are responsible for the regulation of various physiological processes, including pain sensation, mood, appetite, and immune function. When this compound binds to these receptors, it activates a signaling pathway that leads to the effects associated with cannabinoid use.
Biochemical and Physiological Effects:
This compound has been shown to have a range of effects on the body, including analgesia, sedation, and euphoria. It has also been shown to affect immune function and inflammation. This compound has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. It has also been shown to have a lower affinity for the CB2 receptor, which is primarily involved in immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate is a useful tool for studying the effects of cannabinoids on the body. It has a high affinity for the cannabinoid receptors, which makes it a potent agonist. However, it is important to note that this compound is a synthetic compound and may not accurately reflect the effects of natural cannabinoids on the body. Additionally, the use of this compound in lab experiments may be limited by its legal status in some countries.
Direcciones Futuras
There are many potential future directions for research involving 1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate. One area of interest is the development of new synthetic cannabinoids that have improved therapeutic potential. Another area of interest is the study of the effects of cannabinoids on various physiological processes, including pain sensation, mood, and immune function. Additionally, the development of new methods for synthesizing this compound and related compounds may lead to the discovery of new compounds with unique properties.
Métodos De Síntesis
1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate is synthesized using a multi-step process that involves the reaction of various chemicals. The starting material is 1-pentyl-3-(2-fluorophenyl)indole, which is reacted with 1-bromo-5-methylhexane to form 1-(5-bromopentyl)-3-(2-fluorophenyl)indole. This intermediate is then reacted with methylmagnesium bromide to form 1-(5-methylhexyl)-3-(2-fluorophenyl)indole. The final step involves the reaction of this intermediate with oxalyl chloride to form this compound oxalate.
Aplicaciones Científicas De Investigación
1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate is primarily used as a research chemical to study the effects of cannabinoids on the body. It is often used as a reference compound for the development of new synthetic cannabinoids. This compound has been shown to have a high affinity for the cannabinoid receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes.
Propiedades
IUPAC Name |
1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethylpyrazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O.C2H2O4/c1-13-12-14(2)19(18-13)10-6-3-7-11-20-16-9-5-4-8-15(16)17;3-1(4)2(5)6/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLMMLUMERWTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCCCOC2=CC=CC=C2F)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(4-pyrimidinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5119550.png)
![methyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5119551.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-methyl-3-[3-(4-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119556.png)
![5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5119563.png)
![2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol](/img/structure/B5119570.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5119586.png)
![ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5119587.png)

![4,4'-[(3,4,5-trimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5119598.png)
![5-{5-chloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5119605.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5119610.png)


